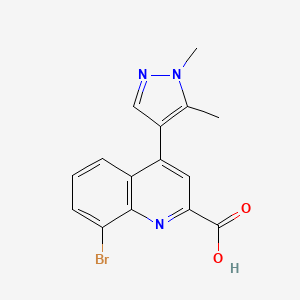
8-Bromo-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylic Acid is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups enhances its reactivity and potential for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a β-diketone.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or reduction to an alcohol, respectively.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 8-Bromo-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.
相似化合物的比较
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid: This compound shares the pyrazole and carboxylic acid functionalities but lacks the quinoline core.
Quinoline-2-carboxylic Acid: This compound contains the quinoline core and carboxylic acid group but lacks the pyrazole ring and bromine atom.
Uniqueness: 8-Bromo-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylic Acid is unique due to the combination of the quinoline and pyrazole rings, along with the presence of bromine and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H12BrN3O2 |
|---|---|
分子量 |
346.18 g/mol |
IUPAC 名称 |
8-bromo-4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H12BrN3O2/c1-8-11(7-17-19(8)2)10-6-13(15(20)21)18-14-9(10)4-3-5-12(14)16/h3-7H,1-2H3,(H,20,21) |
InChI 键 |
LYCUZBUZEAEJSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


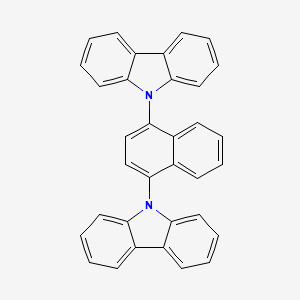
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)
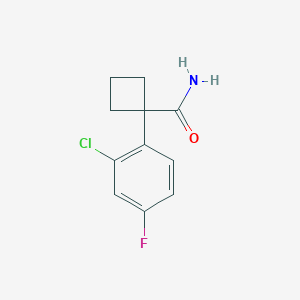





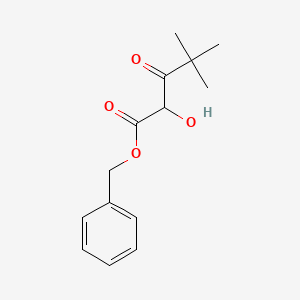
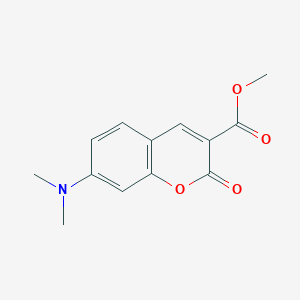
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)


![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
